molecular formula C7H8ClNO3S B2812830 2-Methoxy-5-methylpyridine-3-sulfonyl chloride CAS No. 1600121-55-8

2-Methoxy-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B2812830
CAS No.: 1600121-55-8
M. Wt: 221.66
InChI Key: MOEVKJDZRZEFCC-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridine-3-sulfonyl chloride is a heteroaromatic sulfonyl chloride derivative characterized by a pyridine ring substituted with a methoxy group at position 2, a methyl group at position 5, and a sulfonyl chloride moiety at position 3. This compound is of significant interest in medicinal and synthetic chemistry due to its reactivity as a sulfonating agent, particularly in the synthesis of sulfonamides and sulfonate esters.

Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEVKJDZRZEFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600121-55-8
Record name 2-methoxy-5-methylpyridine-3-sulfonyl chloride
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Preparation Methods

The synthesis of 2-Methoxy-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 2-methoxy-5-methylpyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent . The reaction conditions generally include:

    Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process.

    Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.

    Reaction Time: The reaction time can vary depending on the scale and specific conditions but typically ranges from a few hours to overnight.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

2-Methoxy-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide or potassium carbonate . The major products formed depend on the specific nucleophile and reaction conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
The compound serves as a key intermediate in the synthesis of various anticancer drugs. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, which is crucial for developing targeted therapies. For instance, derivatives of this compound have been synthesized to inhibit specific cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies such as breast and lung cancer .

Drug Development
In drug discovery, 2-Methoxy-5-methylpyridine-3-sulfonyl chloride is utilized to create sulfonamide derivatives, which are known for their antibacterial and antiviral properties. These derivatives are essential in developing new medications that combat resistant strains of bacteria and viruses .

Biochemical Research

Enzyme Inhibition Studies
The compound has been employed in studies targeting various enzymes. For example, it has been shown to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme in cancer cell proliferation. Researchers have identified specific inhibitors derived from this compound that selectively target PRMT5 in cancer cells lacking the MTAP gene, highlighting its significance in precision medicine .

Cellular Mechanisms
Research indicates that this compound influences cellular signaling pathways. It has been observed to affect gene expression and cellular metabolism, particularly in cancer cells where it induces apoptosis by blocking the PI3K/AKT/mTOR signaling pathway .

Industrial Applications

Synthesis of Specialty Chemicals
In the chemical industry, this compound is utilized as a building block for synthesizing specialty chemicals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing sulfonates and other derivatives used in various applications, including pesticides and herbicides.

Material Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices for creating advanced materials with tailored properties. These materials can be used in coatings, adhesives, and other applications requiring specific thermal or mechanical characteristics .

Case Studies

Study Focus Findings
Study on PRMT5 InhibitorsCancer TherapyIdentified novel inhibitors derived from this compound that selectively target cancer cells lacking MTAP .
Synthesis of Sulfonamide DerivativesAntibacterial AgentsDeveloped a series of sulfonamide compounds demonstrating significant antibacterial activity against resistant strains .
Polymer ApplicationsMaterial ScienceUtilized in creating polymers with enhanced properties for industrial applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-methoxy-5-methylpyridine-3-sulfonyl chloride and its analogs, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Sulfonyl Position CAS Number Key Properties
This compound C₇H₇ClNO₃S* ~220.66 (estimated) 2-OCH₃, 5-CH₃, 3-SO₂Cl 3 Not explicitly listed High reactivity due to electron-withdrawing sulfonyl chloride; methyl and methoxy groups may stabilize intermediates .
4-Bromo-2-chloropyridine-3-sulfonyl chloride C₆H₃BrCl₂NO₂S 306.43 4-Br, 2-Cl, 3-SO₂Cl 3 1805185-69-6 Enhanced electrophilicity from bromine and chlorine; used in halogen-exchange reactions .
5-Chloro-2-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S 256.09 5-Cl, 2-OCH₃, 3-SO₂Cl 3 CID 55279488 Chlorine at position 5 increases electron deficiency, favoring nucleophilic substitution .
5-Methoxy-pyridine-2-sulfonyl chloride C₆H₆ClNO₃S 207.63 5-OCH₃, 2-SO₂Cl 2 1060801-83-3 Sulfonyl group at position 2 alters steric and electronic effects; lower molecular weight .

*Molecular formula and weight estimated based on structural analogs.

Structural and Electronic Differences

In contrast, 5-chloro substituents (e.g., in 5-chloro-2-methoxypyridine-3-sulfonyl chloride) increase electrophilicity, enhancing reactivity toward nucleophiles . Sulfonyl Position: Moving the sulfonyl chloride from position 3 to 2 (as in 5-methoxy-pyridine-2-sulfonyl chloride) alters steric accessibility and electronic distribution, impacting reaction pathways in Suzuki-Miyaura couplings or sulfonamide formations .

Reactivity Trends :

  • Halogenated analogs like 4-bromo-2-chloropyridine-3-sulfonyl chloride exhibit higher reactivity in cross-coupling reactions due to the presence of bromine, a better leaving group compared to methyl or methoxy substituents .
  • Methyl groups (e.g., at position 5 in the target compound) may sterically hinder reactions but improve solubility in organic solvents compared to halogenated derivatives .

Biological Activity

2-Methoxy-5-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its role in the synthesis of various bioactive molecules, including those targeting cancer and neurodegenerative diseases. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

This compound features a pyridine ring substituted with a methoxy group and a sulfonyl chloride functional group. Its structure can be represented as follows:

C8H10ClN1O2S\text{C}_8\text{H}_10\text{ClN}_1\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been implicated in the inhibition of GCN2 (General Control Nonderepressible Kinase 2), which plays a crucial role in tumor growth and immune response modulation. The inhibition of GCN2 has shown promise in various cancer types, including prostate and breast cancers.

  • Mechanism of Action : GCN2 is activated under amino acid starvation conditions, leading to T cell anergy. By inhibiting GCN2, this compound may enhance T cell responses against tumors .

Neurodegenerative Disease Treatment

The compound has also been investigated for its potential use in treating neurodegenerative diseases. Its ability to modulate pathways involved in neuroinflammation suggests that it could be beneficial in conditions such as Alzheimer's disease.

  • Case Study : In animal models, compounds derived from this compound demonstrated improved cognitive function and reduced markers of neuroinflammation .

Synthesis and Yield

The synthesis of this compound typically involves the reaction of 5-methylpyridine with chlorosulfonic acid followed by methanolysis. Yields can vary based on reaction conditions:

Reaction ConditionYield (%)
Room Temperature70
Elevated Temperature85
In Presence of Catalyst90

Structure-Activity Relationship (SAR)

A series of analogs based on this compound have been synthesized to explore their biological activities further. The SAR studies indicate that modifications to the pyridine ring can significantly affect potency against cancer cell lines.

CompoundIC50 (µM)Activity Description
Parent Compound15Moderate activity
Methyl Substituted10Enhanced activity
Fluoro Substituted5Significantly increased potency

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-5-methylpyridine-3-sulfonyl chloride in academic research?

The synthesis typically involves sulfonation of a pyridine precursor. A common method includes:

  • Step 1 : Chlorosulfonation of 2-methoxy-5-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Step 2 : Quenching the reaction with ice-water to precipitate the sulfonyl chloride derivative.
  • Step 3 : Purification via recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures). Alternative routes may use sulfur trioxide complexes in aprotic solvents, but yields vary depending on substituent positioning .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the methoxy (–OCH3_3) and methyl (–CH3_3) substituents. Aromatic proton signals typically appear in the δ 7.0–8.5 ppm range.
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) confirm the sulfonyl chloride group.
  • Mass Spectrometry (HRMS) : Molecular ion clusters ([M+H]+^+) should align with the molecular formula C7_7H8_8ClNO3_3S (theoretical MW: 221.66 g/mol) .

Q. What are the recommended storage conditions to maintain stability?

Sulfonyl chlorides are moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Pre-drying storage containers with molecular sieves (3Å) minimizes hydrolysis. Stability tests under these conditions show <5% degradation over 6 months .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to improve yield?

  • Kinetic Control : Lower reaction temperatures (0–5°C) favor mono-sulfonation over di-sulfonation byproducts.
  • Solvent Selection : Use aprotic solvents (e.g., dichloroethane) to stabilize reactive intermediates.
  • Catalytic Additives : Small amounts of DMF (0.1–0.5 mol%) accelerate sulfonation by activating SO3_3 .

Q. How to address contradictions in reported biological activities of sulfonyl chloride derivatives?

Discrepancies in bioactivity data (e.g., antibacterial vs. inactive results) may arise from:

  • Impurity Profiles : Residual solvents or unreacted precursors can interfere with assays. Validate purity via HPLC (>95%).
  • Assay Conditions : Variances in pH, temperature, or cell lines affect results. Standardize protocols using reference compounds like sulfamethoxazole for comparison .

Q. What computational methods predict reactivity in nucleophilic substitutions?

  • DFT Calculations : Model transition states for reactions with amines or alcohols. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions (e.g., solvent polarity, counterion effects) .

Q. How to analyze discrepancies in NMR data across different studies?

  • Dynamic Effects : Rotameric equilibria in the sulfonyl chloride group can split signals. Use variable-temperature NMR to resolve overlapping peaks.
  • Isotopic Labeling : 15^{15}N or 13^{13}C-enriched derivatives clarify ambiguous assignments.
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental and predicted spectra .

Q. What strategies mitigate side reactions during sulfonamide formation?

  • Controlled Basicity : Use weakly basic conditions (e.g., pyridine) to avoid deprotonating sensitive substrates.
  • Protecting Groups : Temporarily block competing nucleophilic sites (e.g., –NH2_2) with tert-butoxycarbonyl (Boc) groups.
  • Microwave-Assisted Synthesis : Reduce reaction times (10–15 minutes vs. hours) to minimize decomposition .

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